molecular formula C9H10BrNO B581206 4-Bromo-2-(dimethylamino)benzaldehyde CAS No. 1030863-12-7

4-Bromo-2-(dimethylamino)benzaldehyde

Cat. No.: B581206
CAS No.: 1030863-12-7
M. Wt: 228.089
InChI Key: ZHCFWLVUTGYLRF-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-(dimethylamino)benzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for yield and purity, using controlled reaction conditions and purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethylamino)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(dimethylamino)benzaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and scientific research .

Properties

IUPAC Name

4-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFWLVUTGYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655925
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030863-12-7
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-2-fluorobenzaldehyde (500 mg, 2.46 mmol) and potassium carbonate (340 mg, 2.46 mmol) in 5 mL of dry N,N-dimethylformamide was added dimethylamine/ethanol solution (0.67 mL, 5.6 M, 3.8 mmol) at room temperature. After being stirred at 110° C. overnight, the reaction mixture was diluted with ethyl acetate. The solution was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 80/20) to obtain the title compound as a yellow oil (458 mg, 81%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
dimethylamine ethanol
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

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